molecular formula C11H14N2O B13387522 Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-

Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-

Cat. No.: B13387522
M. Wt: 190.24 g/mol
InChI Key: OAQJLSASJWIYMU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- (CAS: 132187-16-7) is a chiral oxazoline-containing pyridine derivative with the molecular formula C₁₁H₁₄N₂O (MW: 190.24 g/mol). Its structure features a pyridine ring substituted at the 2-position with a 4-isopropyl-4,5-dihydrooxazole moiety, and the (S)-configuration at the oxazoline stereocenter (). This compound is a key ligand in asymmetric catalysis, particularly in nickel-catalyzed Negishi cross-couplings, enabling enantioselective synthesis of secondary alcohols and amines ().

Applications
As a chiral Pybox ligand (pyridine bis(oxazoline)), it facilitates high enantiomeric excess (e.e.) in reactions, such as the coupling of secondary allylic chlorides with alkylzinc reagents (). Its stability under catalytic conditions and tunable steric/electronic properties make it valuable in organic synthesis.

Properties

IUPAC Name

4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQJLSASJWIYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the [4 + 2] cycloaddition reactions . Another method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as those involving nickel or palladium catalysts, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced oxazole derivatives, and substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares the target compound with structurally related oxazoline-pyridine derivatives:

Compound Name CAS No. Substituents Configuration Key Applications Reference
Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- 132187-16-7 4-isopropyl oxazoline, 2-pyridine (S) Nickel-catalyzed asymmetric Negishi couplings; enantioselective alkylation
2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine 108915-08-8 4-benzyl oxazoline, 2-pyridine (R) Chiral ligand for asymmetric alkylation; optical isomer studies
2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-5-(trifluoromethyl)pyridine 1803416-30-9 4-isopropyl oxazoline, 5-CF₃-pyridine (S) Enhanced electron-withdrawing effects; catalysis under electron-deficient conditions
2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine 131864-67-0 Bis(4-phenylethyl oxazoline), 2,6-pyridine (R,R) High steric bulk; enantioselective cross-couplings of hindered substrates
(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole - 4-isopropyl oxazoline, 4-CF₃-pyridine (S) Fluorinated ligand for polar reaction media compatibility

Key Differences and Trends

Substituent Effects :

  • Electron-Withdrawing Groups : Derivatives with trifluoromethyl groups (e.g., 5-CF₃ or 4-CF₃ on pyridine) exhibit enhanced stability in electron-deficient environments, broadening substrate scope ().
  • Steric Bulk : Bis(oxazoline) ligands (e.g., 2,6-bis(oxazolyl)pyridines) provide greater steric control for bulky substrates, improving enantioselectivity ().

Configuration Impact :

  • The (S)-configuration in the target compound favors specific transition-state geometries, yielding >99% e.e. in Negishi couplings (). In contrast, (R)-configured analogues (e.g., CAS 108915-08-8) show inverted enantioselectivity ().

Synthetic Utility: Mono-oxazoline ligands (e.g., the target compound) are simpler to synthesize and modify, while bis(oxazoline) ligands require multi-step procedures but offer superior stereocontrol ().

Performance in Catalysis

  • Nickel-Catalyzed Negishi Couplings : The target compound achieves >90% yield and >99% e.e. in couplings of secondary allylic chlorides (). Comparable bis(oxazoline) ligands (e.g., 131864-67-0) show similar efficacy but require higher catalyst loadings due to steric hindrance ().
  • Solubility and Stability : Derivatives with fluorinated pyridine rings (e.g., 1803416-30-9) demonstrate improved solubility in polar solvents like DMF, enhancing reaction scalability ().

Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- (CAS No. 108915-04-4) is a notable pyridine derivative with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol
  • CAS Number : 108915-04-4

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its antimicrobial properties and interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including the compound . The incorporation of oxazole rings into the pyridine structure has been shown to enhance bioactivity:

  • Mechanism of Action : Pyridine derivatives often exert their effects by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism. The oxazole moiety contributes to increased lipophilicity, facilitating membrane penetration and enhancing bioactivity against Gram-positive bacteria.
  • Case Studies :
    • A study reported that derivatives similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid .
    • Another investigation into pyridine-based compounds demonstrated that modifications at the 2-position of the pyridine ring significantly influenced antibacterial efficacy, with some derivatives showing enhanced activity against methicillin-resistant strains .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

Compound NameTarget BacteriaMIC (μg/mL)Reference
Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-Staphylococcus aureus1.56
Similar derivativeKlebsiella pneumoniae3.12
LinezolidStaphylococcus aureus2.00

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial for any therapeutic application:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
  • Precautionary Measures : Use protective equipment and avoid inhalation or contact with skin and eyes during handling.

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